chemical structure and properties of N-(2-Methoxy-5-pyridyl)formamide
chemical structure and properties of N-(2-Methoxy-5-pyridyl)formamide
The following technical guide details the chemical structure, synthesis, and properties of N-(2-Methoxy-5-pyridyl)formamide , a specialized pyridine derivative used primarily as an intermediate in medicinal chemistry.
Content Type: Technical Monograph & Synthesis Guide Subject: Chemical Identity, Synthesis, and Medicinal Applications[1]
Executive Summary
N-(2-Methoxy-5-pyridyl)formamide (CAS: 123689-31-6) is a heteroaromatic amide serving as a critical building block in the synthesis of kinase inhibitors and radiopharmaceutical precursors.[1] Structurally, it consists of a pyridine ring substituted with a methoxy group at the C2 position and a formamido group at the C5 position.
Its primary utility lies in its role as a stable precursor to isonitriles (via dehydration) or N-methyl amines (via reduction), motifs frequently encountered in the optimization of drug-like properties (LogP modulation and metabolic stability).[1] Unlike simple formamides, the electron-rich 2-methoxypyridine core confers unique electronic properties, influencing both the nucleophilicity of the nitrogen and the solubility profile of downstream derivatives.[1]
Chemical Identity & Structure
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-(6-methoxypyridin-3-yl)formamide |
| Common Name | N-(2-Methoxy-5-pyridyl)formamide |
| CAS Number | 123689-31-6 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| SMILES | COC1=NC=C(C=C1)NC=O[1] |
| InChI Key | QNUMHYVUGPTJHA-UHFFFAOYSA-N |
Structural Analysis
The molecule features a 2,5-disubstituted pyridine scaffold.[1]
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Electronic Effects: The methoxy group at C2 is an electron-donating group (EDG) by resonance, increasing electron density on the pyridine ring and making the ring nitrogen more basic compared to unsubstituted pyridine. However, the formamido group at C5 is electron-withdrawing, moderating this effect.
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Conformation: The formamide moiety typically adopts a trans (anti) conformation regarding the C-N bond to minimize steric clash with the aromatic ring protons, though cis/trans isomerization is possible in solution.
Physicochemical Properties[1][2][3][4][5]
The following data aggregates experimental values and high-confidence predictions suitable for process chemistry calculations.
| Property | Value / Range | Source/Note |
| Appearance | Pink to off-white solid | Experimental [1] |
| Melting Point | 81°C – 83°C | Experimental [1] |
| Boiling Point | ~340°C (Predicted) | @ 760 mmHg |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Lipophilic nature of OMe |
| LogP | 0.65 (Predicted) | Moderate lipophilicity |
| pKa (Conj.[1] Acid) | ~4.5 (Pyridine N) | Est.[1] based on 2-methoxypyridine |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Methoxy O) |
Synthesis & Manufacturing Protocols
Retrosynthetic Strategy
The most robust route to N-(2-Methoxy-5-pyridyl)formamide involves the N-formylation of the corresponding aniline precursor, 5-amino-2-methoxypyridine .[1] This precursor is typically generated via the reduction of 2-methoxy-5-nitropyridine.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of N-(2-Methoxy-5-pyridyl)formamide from 5-amino-2-methoxypyridine.
Reagents:
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5-Amino-2-methoxypyridine (25.0 g, 0.2 mol)[1]
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Ethyl Formate (50.0 mL, excess)
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Solvent: Neat (Ethyl formate acts as solvent) or Toluene (optional co-solvent)[1]
Workflow:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Addition: Charge the flask with 5-Amino-2-methoxypyridine (25 g). Add Ethyl Formate (50 mL) directly to the solid.[1]
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Reaction: Heat the suspension to reflux (54°C) . Maintain reflux for 8 hours . The reaction is driven by the removal of ethanol (byproduct), though in a closed reflux, equilibrium is shifted by the excess ethyl formate.
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Monitoring: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting amine (more polar) should disappear, replaced by the less polar formamide.
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Work-up: Cool the mixture to room temperature.
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Isolation: Remove volatiles (excess ethyl formate and ethanol) using a rotary evaporator at 30°C under aspirator vacuum.
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Purification: The residue typically solidifies upon drying. Recrystallization from EtOAc/Hexane can be performed if necessary, but the crude yield is often quantitative (~99%) and sufficiently pure for downstream use.
Yield: ~30.2 g (99%). Characterization:
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1H NMR (DMSO-d6): δ 10.1 (s, 1H, NH), 8.3 (s, 1H, CHO), 8.4 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.8 (s, 3H, OMe).
Visual Synthesis Pathway
The following diagram illustrates the complete lineage from the commercially available 2-chloro-5-nitropyridine.[1]
Figure 1: Step-wise synthesis pathway from chloronitropyridine precursor to the target formamide.
Applications in Drug Discovery[2][4][7]
Isostere & Scaffold Utility
In medicinal chemistry, N-(2-Methoxy-5-pyridyl)formamide acts as a versatile intermediate.[1]
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Kinase Inhibitors: The 2-methoxypyridine motif is a common bioisostere for phenyl rings, improving solubility and metabolic stability (blocking Phase I oxidation sites). The formamide nitrogen provides a vector for growing the molecule into the ATP-binding pocket of kinases (e.g., PI3K, mTOR) [2].
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Isonitrile Synthesis: Dehydration of this formamide using POCl₃/Et₃N yields 5-isocyano-2-methoxypyridine .[1] Isonitriles are valuable for multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly generate diverse peptidomimetic libraries.
Mechanistic Role in Synthesis
The formamide group protects the amine during electrophilic aromatic substitutions on the pyridine ring. The electron-donating methoxy group directs electrophiles to the C3 position (ortho to the methoxy).[1]
Figure 2: Downstream synthetic utility in medicinal chemistry workflows.[1]
Handling & Safety (SDS Summary)
While specific toxicological data for this intermediate is limited, standard protocols for aminopyridines apply.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]
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Signal Word: Warning.
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GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[3]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of formamide back to amine is possible under acidic/humid conditions).[1]
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PPE: Nitrile gloves, safety glasses with side shields, and fume hood ventilation are mandatory during synthesis, particularly when using ethyl formate (flammable).
References
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PrepChem. "Preparation of N-(2-Methoxy-5-pyridyl)formamide."[1] PrepChem.com.[1] Accessed March 2026.[1] Link
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National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." PubMed Central.[1] Accessed March 2026.[1] Link
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ChemicalBook. "N-Methyl-N-(2-pyridyl)formamide Properties (Comparative Reference)." ChemicalBook.[1] Accessed March 2026.[1] Link
